REACTION_SMILES
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[CH2:54]([Cl:55])[Cl:56].[Cl:13][c:14]1[cH:15][cH:16][n:17][c:18]2[cH:19][c:20]([OH:26])[c:21]([O:24][CH3:25])[cH:22][c:23]12.[O:1]=[C:2]([O:3][CH2:4][CH3:5])[N:6]=[N:7][C:8]([O:9][CH2:10][CH3:11])=[O:12].[c:35]1([P:36]([c:37]2[cH:38][cH:39][cH:40][cH:41][cH:42]2)[c:43]2[cH:44][cH:45][cH:46][cH:47][cH:48]2)[cH:49][cH:50][cH:51][cH:52][cH:53]1.[n:27]1([CH2:32][CH2:33][OH:34])[n:28][cH:29][n:30][cH:31]1>>[Cl:13][c:14]1[cH:15][cH:16][n:17][c:18]2[cH:19][c:20]([O:26][CH2:33][CH2:32][n:27]3[n:28][cH:29][n:30][cH:31]3)[c:21]([O:24][CH3:25])[cH:22][c:23]12
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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ClCCl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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COc1cc2c(Cl)ccnc2cc1O
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Name
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CCOC(=O)N=NC(=O)OCC
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCOC(=O)N=NC(=O)OCC
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Name
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|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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c1ccc(P(c2ccccc2)c2ccccc2)cc1
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Name
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|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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OCCn1cncn1
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Name
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|
Type
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product
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Smiles
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COc1cc2c(Cl)ccnc2cc1OCCn1cncn1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |